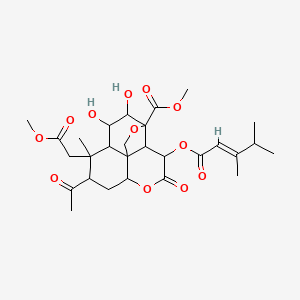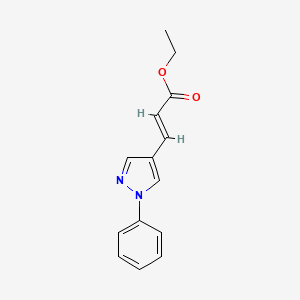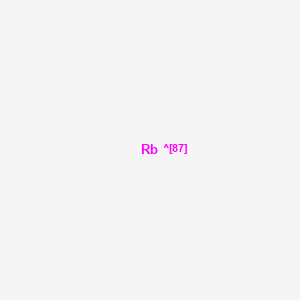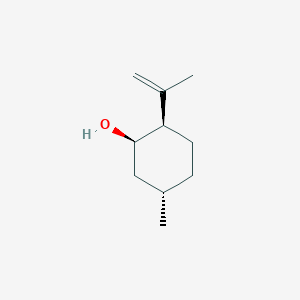
Neo-isopulegol, rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neo-isopulegol, rel- is a p-menthane monoterpenoid. It has a role as a metabolite.
Scientific Research Applications
1. Central Nervous System Activity
Neo-isopulegol has been studied for its effects on the central nervous system. In a study, isopulegol exhibited depressant- and anxiolytic-like effects in animal models, showing potential for use in neurological research and therapy (Silva et al., 2007).
2. Development of Chiral Ligands
Research on neo-isopulegol has led to the development of isopulegol-based chiral ligands. These ligands have been applied as chiral catalysts in various chemical reactions, demonstrating the compound's importance in stereoselective synthesis and catalysis (Le et al., 2019).
3. Molecular Container Applications
The formation of molecular complexes with cyclodextrins, using neo-isopulegol enantiomers, has been explored to increase water solubility and bioavailability. This research is significant for medical applications where increased solubility and bioavailability of compounds are crucial (Ceborska et al., 2013).
4. Enzyme Catalysis
Neo-isopulegol has been used in studies involving enzyme catalysis. One such study explored the selective cyclization of citronellal by engineered squalene hopene cyclase variants to produce neo-isopulegol stereoisomers (Bastian et al., 2017).
5. Anti-Inflammatory Activity
Studies have shown the anti-inflammatory activity of isopulegol in rodent models, suggesting potential applications in the development of new anti-inflammatory drugs (Ramos et al., 2020).
6. Pharmacokinetic and Pharmacodynamic Evaluation
Research involving isopulegol decanoate has been conducted to enhance skin permeation of certain drugs, demonstrating the compound's potential in transdermal drug delivery systems (Chen et al., 2015).
properties
CAS RN |
122517-60-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1R,2R,5S)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m0/s1 |
InChI Key |
ZYTMANIQRDEHIO-IVZWLZJFSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H](C1)O)C(=C)C |
SMILES |
CC1CCC(C(C1)O)C(=C)C |
Canonical SMILES |
CC1CCC(C(C1)O)C(=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3Z)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B1240506.png)
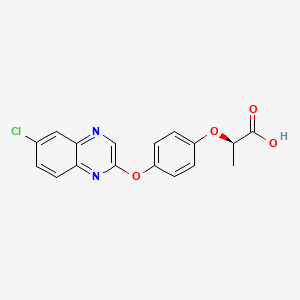

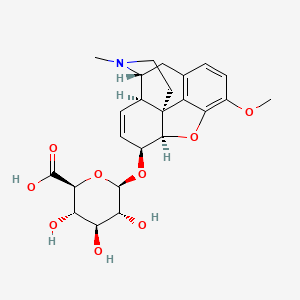
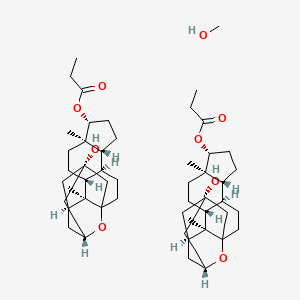
![1-(3-methylphenyl)-3-[(E)-N-(4-methylphenyl)sulfonyl-C-phenylcarbonimidoyl]thiourea](/img/structure/B1240518.png)
